[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone
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Overview
Description
1-[1-(3-chloro-4-methylphenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(3-chlorophenyl)piperazine is a complex organic compound that features a combination of triazole and piperazine moieties
Preparation Methods
The synthesis of 1-[1-(3-chloro-4-methylphenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(3-chlorophenyl)piperazine typically involves multiple steps. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the piperazine moiety. Common reagents used in these reactions include chlorinated aromatic compounds, methylating agents, and triazole precursors. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts .
Chemical Reactions Analysis
1-[1-(3-chloro-4-methylphenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(3-chlorophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-[1-(3-chloro-4-methylphenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(3-chlorophenyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antibacterial, antifungal, and antiviral agent due to the presence of the triazole ring, which is known for its biological activity.
Materials Science: It is investigated for its potential use in creating new materials with unique properties, such as enhanced thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 1-[1-(3-chloro-4-methylphenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(3-chlorophenyl)piperazine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The piperazine moiety can enhance the compound’s pharmacokinetic properties, improving its bioavailability and stability .
Comparison with Similar Compounds
1-[1-(3-chloro-4-methylphenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(3-chlorophenyl)piperazine can be compared with other similar compounds, such as:
1-[1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(3-chlorophenyl)piperazine: This compound has a similar structure but with a different substitution pattern on the triazole ring.
1-[1-(3-chlorophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(4-chlorophenyl)piperazine: This compound has a different substitution pattern on the piperazine ring.
1-[1-(3-chloro-4-methylphenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(4-methoxyphenyl)piperazine: This compound has a methoxy group instead of a chlorine atom, which can affect its chemical and biological properties.
Properties
Molecular Formula |
C21H21Cl2N5O |
---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
[1-(3-chloro-4-methylphenyl)-5-methyltriazol-4-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H21Cl2N5O/c1-14-6-7-18(13-19(14)23)28-15(2)20(24-25-28)21(29)27-10-8-26(9-11-27)17-5-3-4-16(22)12-17/h3-7,12-13H,8-11H2,1-2H3 |
InChI Key |
BHXQFFBEKUILFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)C)Cl |
Origin of Product |
United States |
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